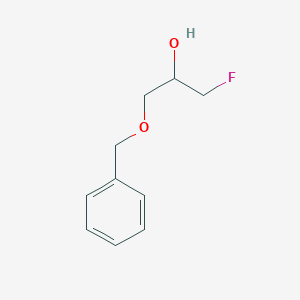
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine is a complex organic compound that combines a sugar moiety with an amino acid derivative. This compound is notable for its use in peptide synthesis and as a building block in the development of glycopeptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a protective function, facilitating the selective deprotection and coupling reactions necessary for peptide assembly.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine typically involves multiple steps:
Protection of the Sugar Moiety: The hydroxyl groups of D-glucose are acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.
Formation of the Glycosidic Bond: The acetylated sugar is then reacted with L-Asparagine, which has been previously protected with the Fmoc group. This step often requires a glycosylation promoter such as silver triflate (AgOTf) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Purification: The final product is purified using chromatographic techniques such as flash chromatography or HPLC to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. Solvent recycling and waste minimization are also critical considerations in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(N2-Fmoc)-L-Asparagine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the acetyl groups can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The sugar moiety
Eigenschaften
Molekularformel |
C33H36N2O14 |
|---|---|
Molekulargewicht |
684.6 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35(25(32(41)42)13-27(34)40)33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H2,34,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1 |
InChI-Schlüssel |
LEDLWGVFEPLBKH-FSGGUYTISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


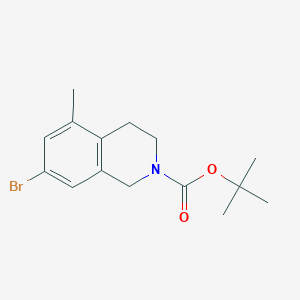
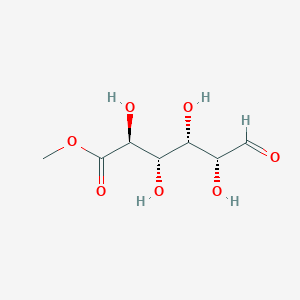
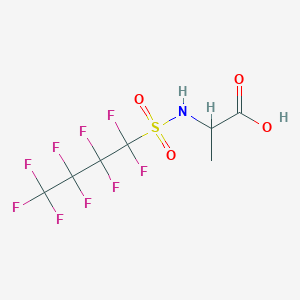
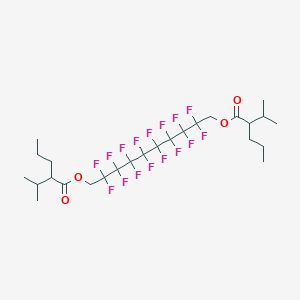
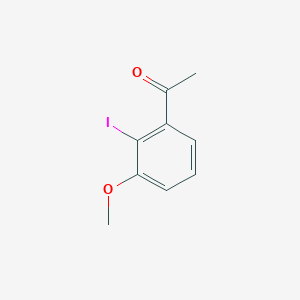
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
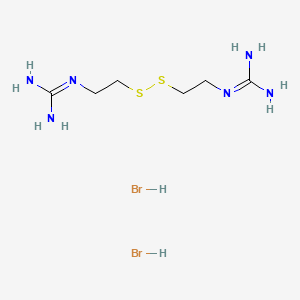

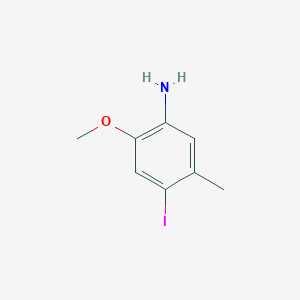
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
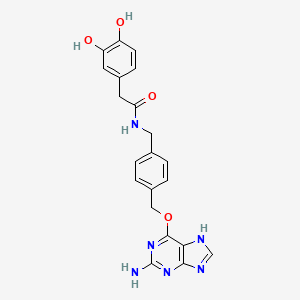
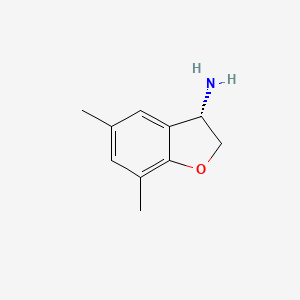
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
